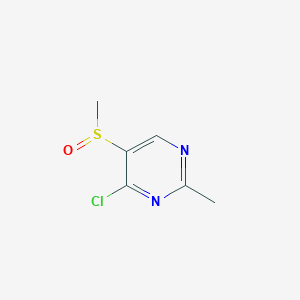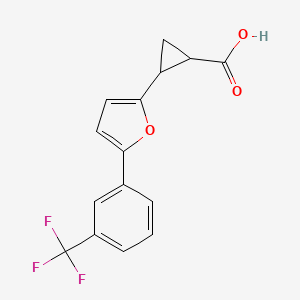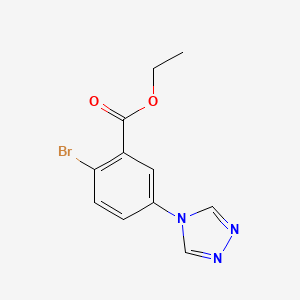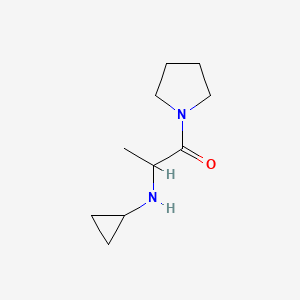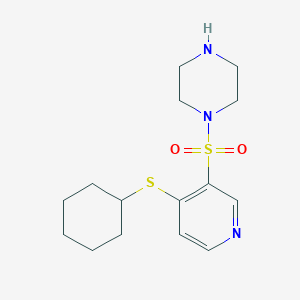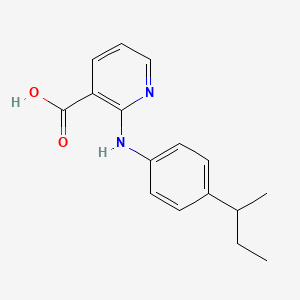
2-((4-(sec-Butyl)phenyl)amino)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(sec-Butyl)phenyl)amino)nicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound features a nicotinic acid core with a 4-(sec-butyl)phenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(sec-Butyl)phenyl)amino)nicotinic acid typically involves the coupling of 4-(sec-butyl)aniline with nicotinic acid derivatives. One common method is through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-(sec-Butyl)phenyl)amino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the nicotinic acid core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-((4-(sec-Butyl)phenyl)amino)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((4-(sec-Butyl)phenyl)amino)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by blocking their active sites or alter receptor function by binding to specific sites on the receptor.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid: The parent compound, which lacks the 4-(sec-butyl)phenylamino substituent.
4-(sec-Butyl)aniline: A related compound with a similar substituent but without the nicotinic acid core.
Uniqueness
2-((4-(sec-Butyl)phenyl)amino)nicotinic acid is unique due to the combination of the nicotinic acid core and the 4-(sec-butyl)phenylamino substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-(4-butan-2-ylanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H18N2O2/c1-3-11(2)12-6-8-13(9-7-12)18-15-14(16(19)20)5-4-10-17-15/h4-11H,3H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
AFHLJGNCSPRTPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


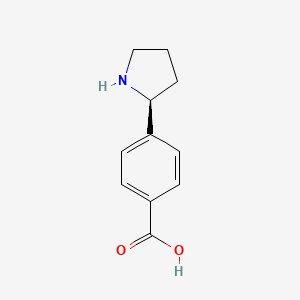
![6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole](/img/structure/B15058722.png)
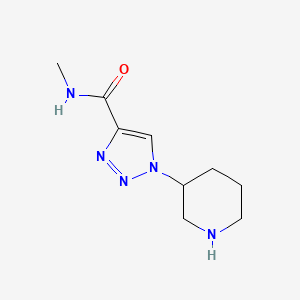
![3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B15058744.png)
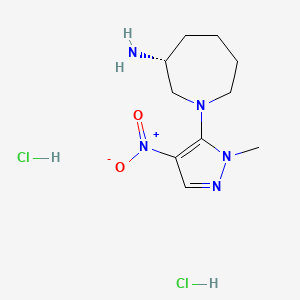
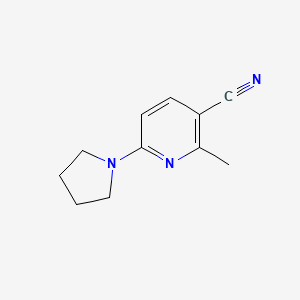
![5-Ethoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B15058763.png)

